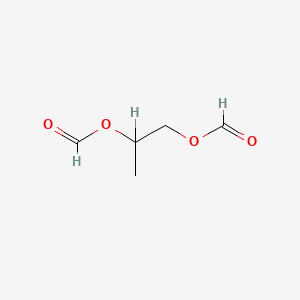
1,2-Propanediol diformate
Descripción general
Descripción
1,2-Propanediol diformate is an organic compound with the molecular formula C5H8O4 and a molecular weight of 132.1146 g/mol It is a diester derived from 1,2-propanediol and formic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol diformate can be synthesized through the esterification of 1,2-propanediol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous reactors and distillation columns are often employed to optimize the yield and purity of the product. The use of efficient catalysts and separation techniques is crucial to ensure the economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol diformate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to 1,2-propanediol and formic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters and 1,2-propanediol.
Oxidation: Under oxidative conditions, this compound can be converted to formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 1,2-Propanediol and formic acid.
Transesterification: New esters and 1,2-propanediol.
Oxidation: Formic acid and other oxidation products.
Aplicaciones Científicas De Investigación
1,2-Propanediol diformate has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical pathways and metabolic engineering.
Medicine: Explored for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-propanediol diformate involves its hydrolysis to formic acid and 1,2-propanediol. Formic acid can act as a reducing agent and participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol:
Ethylene glycol diformate: Another diester, derived from ethylene glycol and formic acid, with similar chemical properties.
1,3-Propanediol diformate: A structural isomer with the ester groups on different carbon atoms.
Uniqueness
1,2-Propanediol diformate is unique due to its specific esterification pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to undergo hydrolysis and transesterification makes it a versatile compound in various chemical processes.
Propiedades
IUPAC Name |
2-formyloxypropyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOHDPGXMPOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968606 | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-14-7 | |
| Record name | 1,2-Propanediol diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


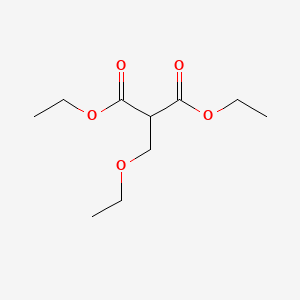
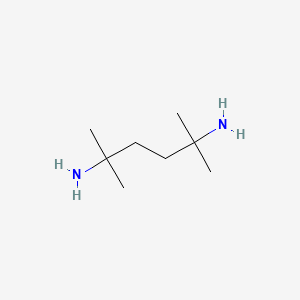
![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)
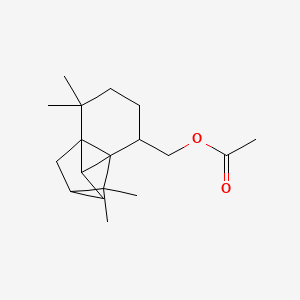
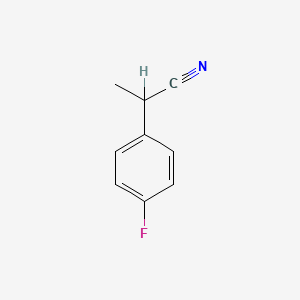
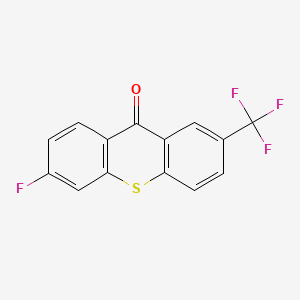
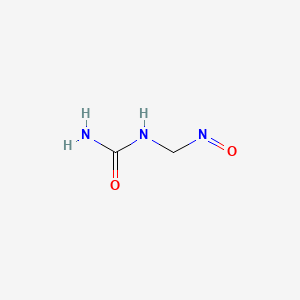
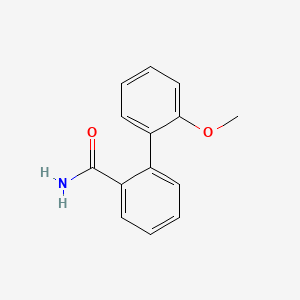
![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)
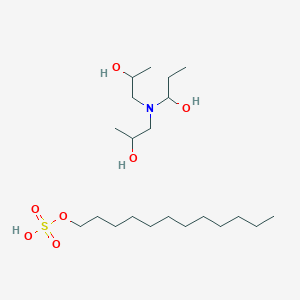
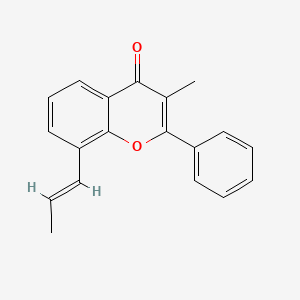
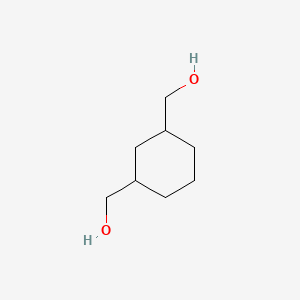
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
